Cas no 2137666-41-0 (4-(Pentan-3-yl)pyrrolidin-3-amine)

4-(Pentan-3-yl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-725251
- 2137666-41-0
- 4-(pentan-3-yl)pyrrolidin-3-amine
- 4-(Pentan-3-yl)pyrrolidin-3-amine
-
- インチ: 1S/C9H20N2/c1-3-7(4-2)8-5-11-6-9(8)10/h7-9,11H,3-6,10H2,1-2H3
- InChIKey: FUWPAYNRDMCIMT-UHFFFAOYSA-N
- ほほえんだ: N1CC(C(C1)C(CC)CC)N
計算された属性
- せいみつぶんしりょう: 156.162648646g/mol
- どういたいしつりょう: 156.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38Ų
4-(Pentan-3-yl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725251-1.0g |
4-(pentan-3-yl)pyrrolidin-3-amine |
2137666-41-0 | 1g |
$0.0 | 2023-06-06 |
4-(Pentan-3-yl)pyrrolidin-3-amine 関連文献
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4-(Pentan-3-yl)pyrrolidin-3-amineに関する追加情報
Recent Advances in the Study of 4-(Pentan-3-yl)pyrrolidin-3-amine (CAS: 2137666-41-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(Pentan-3-yl)pyrrolidin-3-amine (CAS: 2137666-41-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and pentyl substituent, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(Pentan-3-yl)pyrrolidin-3-amine via a novel asymmetric catalytic route, achieving high enantiomeric purity (>99% ee). The researchers highlighted the compound's structural versatility, which allows for facile derivatization to create a diverse library of analogs. This synthetic accessibility has opened new avenues for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.
In terms of biological activity, recent preclinical investigations have revealed that 4-(Pentan-3-yl)pyrrolidin-3-amine exhibits potent and selective binding to σ-1 receptors (Ki = 12.3 nM), with negligible affinity for σ-2 receptors. This receptor subtype selectivity is particularly significant, as σ-1 receptors have been implicated in various neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases. The compound's ability to modulate σ-1 receptor activity without significant off-target effects makes it a valuable pharmacological tool and potential therapeutic agent.
Further pharmacological characterization has shown that 4-(Pentan-3-yl)pyrrolidin-3-amine possesses favorable blood-brain barrier permeability, as demonstrated in in vitro models (Papp = 8.7 × 10^-6 cm/s) and in vivo imaging studies. This property, combined with its metabolic stability (t1/2 > 4 hours in human liver microsomes), suggests its potential as a CNS drug candidate. Current research efforts are focusing on optimizing its pharmacokinetic profile while maintaining its high receptor selectivity.
Beyond its neurological applications, recent findings suggest that 4-(Pentan-3-yl)pyrrolidin-3-amine derivatives may have antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain fluorinated analogs of the compound exhibited moderate activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8-32 μg/mL. While the antimicrobial mechanism remains under investigation, preliminary data suggest potential disruption of bacterial membrane integrity.
The safety profile of 4-(Pentan-3-yl)pyrrolidin-3-amine has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed no significant adverse effects at doses up to 100 mg/kg, and no mutagenic potential was detected in Ames tests. These findings support further development of this compound series, though comprehensive safety assessments in higher species are still required before clinical translation.
In conclusion, 4-(Pentan-3-yl)pyrrolidin-3-amine represents a versatile scaffold with multiple potential therapeutic applications. Its recent progress in synthesis optimization, biological characterization, and preliminary safety evaluation positions it as an important compound in contemporary medicinal chemistry research. Future studies will likely focus on expanding its therapeutic indications, improving its drug-like properties, and advancing promising derivatives through the drug development pipeline.
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